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Abstract
Bis-aminooxy-PEG4 is a homobifunctional crosslinking reagent that has emerged as a

valuable tool in bioconjugation, drug delivery, and proteomics. Its architecture, featuring two

terminal aminooxy groups connected by a flexible tetraethylene glycol (PEG4) spacer, allows

for the covalent linkage of two molecules possessing aldehyde or ketone functionalities through

a highly efficient and stable oxime bond. This guide provides a comprehensive overview of the

core principles of Bis-aminooxy-PEG4, including its chemical properties, the kinetics and

mechanism of oxime ligation, and detailed experimental protocols for its application in

generating antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Introduction to Homobifunctional Crosslinkers and
Bis-aminooxy-PEG4
Homobifunctional crosslinkers are chemical reagents that possess two identical reactive

functional groups, enabling the covalent linkage of two molecules.[1] These linkers are

instrumental in various biochemical applications, including the stabilization of protein structures,

the creation of immunoconjugates, and the assembly of complex biomolecular architectures.[2]

Bis-aminooxy-PEG4 falls into this category, offering two aminooxy (-ONH2) moieties at either

end of a hydrophilic PEG4 spacer.[3]
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The key advantages of utilizing a PEG-based linker, such as in Bis-aminooxy-PEG4, include

enhanced water solubility of the resulting conjugate, reduced potential for aggregation, and

decreased immunogenicity.[4][5] The PEG4 spacer also provides a defined and flexible

distance between the conjugated molecules, which can be critical for maintaining their

biological activity.

The Chemistry of Oxime Ligation
The utility of Bis-aminooxy-PEG4 lies in the chemoselective reaction between its aminooxy

groups and carbonyl moieties (aldehydes or ketones) to form a stable oxime linkage (C=N-O).

This reaction, known as oxime ligation, is considered a "click-type" reaction due to its high

efficiency, specificity, and the mild, aqueous conditions under which it proceeds.

Mechanism of Oxime Ligation: The reaction is initiated by the nucleophilic attack of the

aminooxy group on the carbonyl carbon. This is typically the rate-determining step and is

followed by the dehydration of the resulting hemiaminal intermediate to form the stable oxime

bond. The reaction is acid-catalyzed, with an optimal pH range typically between 4.5 and 7.

Quantitative Data
The following tables summarize key quantitative data for Bis-aminooxy-PEG4 and the kinetics

of oxime ligation.

Table 1: Physicochemical Properties of Bis-aminooxy-PEG4

Property Value Reference

Chemical Formula C10H24N2O6

Molecular Weight 268.31 g/mol

CAS Number 98627-72-6

Purity Typically ≥95%

Spacer Arm Length ~14 Å (estimated)

Table 2: Kinetic Data for Oxime Ligation
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Experimental Protocols
The following are detailed methodologies for key experiments involving Bis-aminooxy-PEG4.

General Protocol for Homobifunctional Crosslinking
using Bis-aminooxy-PEG4
This protocol describes the general procedure for crosslinking two molecules (Molecule A and

Molecule B) that have been functionalized with aldehyde or ketone groups.

Materials:

Molecule A with a carbonyl group

Molecule B with a carbonyl group

Bis-aminooxy-PEG4

Reaction Buffer: 0.1 M Phosphate buffer, pH 6.0-7.0
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Aniline (optional, as a catalyst)

Quenching solution: Acetone or an excess of a small molecule aldehyde

Purification system (e.g., Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC)

Procedure:

Preparation of Reactants: Dissolve Molecule A and Molecule B in the Reaction Buffer to a

final concentration of 1-10 mg/mL.

Crosslinking Reaction: Add Bis-aminooxy-PEG4 to the reaction mixture. A typical starting

point is a 10- to 20-fold molar excess of the crosslinker over the limiting biomolecule.

Catalysis (Optional): For reactions at neutral pH or with less reactive ketones, aniline can be

added to a final concentration of 10-100 mM to catalyze the reaction.

Incubation: Incubate the reaction mixture at room temperature for 2-12 hours with gentle

mixing. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

Quenching (Optional): To consume any unreacted aminooxy groups, add a 5-fold molar

excess of acetone and incubate for an additional 30 minutes.

Purification: Purify the cross-linked product from excess reagents and unreacted molecules

using an appropriate chromatography method such as SEC or RP-HPLC.

Characterization: Characterize the purified conjugate to confirm the cross-linking and

determine the purity. Techniques such as SDS-PAGE, mass spectrometry, and HPLC are

commonly used.

Synthesis of an Antibody-Drug Conjugate (ADC) via
Oxime Ligation
This protocol outlines the site-specific conjugation of a drug-linker containing an aminooxy

group to an antibody that has been engineered to contain an aldehyde functionality.

Materials:
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Aldehyde-functionalized monoclonal antibody (mAb)

Aminooxy-functionalized drug-linker (e.g., Aminooxy-PEG4-Drug)

Conjugation Buffer: 0.1 M Sodium phosphate, 150 mM NaCl, pH 6.5

Purification: Size-exclusion chromatography (SEC) column

Characterization: Hydrophobic Interaction Chromatography (HIC)-HPLC, Mass Spectrometry

Procedure:

Antibody Preparation: Buffer exchange the aldehyde-functionalized mAb into the Conjugation

Buffer to a concentration of 5-10 mg/mL.

Conjugation Reaction: Add the aminooxy-functionalized drug-linker to the antibody solution

at a 5- to 10-fold molar excess.

Incubation: Gently mix the reaction and incubate at room temperature for 12-24 hours.

Purification: Purify the resulting ADC from unreacted drug-linker and other small molecules

using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Characterization:

Determine the final protein concentration using a BCA assay or by measuring absorbance

at 280 nm.

Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or mass spectrometry.

Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts

related to Bis-aminooxy-PEG4.

Homobifunctional Nature of Bis-aminooxy-PEG4
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Caption: Logical relationship of Bis-aminooxy-PEG4 crosslinking two molecules.

Oxime Ligation Reaction Mechanism
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Caption: Simplified mechanism of oxime bond formation.

Experimental Workflow for ADC Synthesis
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Caption: Workflow for antibody-drug conjugate synthesis using oxime ligation.

Applications in Drug Development
Antibody-Drug Conjugates (ADCs)
Bis-aminooxy-PEG4 and related structures are valuable in the construction of ADCs. By

creating site-specific ADCs where the drug is attached to a defined location on the antibody, a

more homogeneous product with a consistent drug-to-antibody ratio (DAR) can be achieved.
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This leads to improved pharmacokinetics and a better safety profile compared to randomly

conjugated ADCs.

Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin

ligase, leading to the degradation of the target protein. The linker connecting the target-binding

and E3 ligase-binding moieties is a critical component of a PROTAC. Homobifunctional linkers

like Bis-aminooxy-PEG4 can be used in a modular approach to synthesize libraries of

PROTACs with varying linker lengths to optimize the ternary complex formation and

subsequent protein degradation.

Conclusion
Bis-aminooxy-PEG4 is a versatile homobifunctional crosslinker that leverages the robust and

chemoselective oxime ligation. Its well-defined PEG4 spacer enhances the physicochemical

properties of the resulting bioconjugates, making it a valuable tool for researchers in drug

development and various other scientific disciplines. The detailed protocols and conceptual

diagrams provided in this guide serve as a comprehensive resource for the effective application

of Bis-aminooxy-PEG4 in creating novel and well-defined biomolecular constructs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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peg4-explained]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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